molecular formula C2H7NOS B075141 Dimethylsulfoximine CAS No. 1520-31-6

Dimethylsulfoximine

Cat. No. B075141
CAS RN: 1520-31-6
M. Wt: 93.15 g/mol
InChI Key: DTGSFFWQUULHIF-UHFFFAOYSA-N
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Description

Dimethylsulfoximine (DMSO) is an organosulfur compound with the molecular formula (CH3)2SO. It is a colorless, odorless, and slightly viscous liquid that is soluble in both water and organic solvents. DMSO has a variety of applications in research and industry, including as a solvent for chemical reactions, as a cryoprotectant for biological samples, and as a therapeutic agent for a variety of medical conditions.

Safety and Hazards

The safety data sheet for Dimethylsulfoximine indicates that it does not meet the criteria for classification in any hazard class .

Future Directions

There is ample room for further innovative applications of Dimethylsulfoximine. Emerging trends and opportunities for drug designers for the utilization of the sulfoximine group in medicinal chemistry include the construction of complex molecules, proteolysis targeting chimeras (PROTACs), antibody–drug conjugates (ADCs) and novel warheads for covalent inhibition .

Biochemical Analysis

Biochemical Properties

S,S-Dimethyl sulfoximine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, leading to a range of biochemical transformations . These interactions often involve reductive and oxidative pathways, as well as C–S bond cleavage reactions .

Cellular Effects

The effects of S,S-Dimethyl sulfoximine on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of S,S-Dimethyl sulfoximine at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S,S-Dimethyl sulfoximine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of S,S-Dimethyl sulfoximine vary with different dosages in animal models . Studies have shown that rats and monkeys are approximately 100 times more resistant to this drug than dogs

Metabolic Pathways

S,S-Dimethyl sulfoximine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that S,S-Dimethyl sulfoximine is involved in are still being explored.

Transport and Distribution

The transport and distribution of S,S-Dimethyl sulfoximine within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of S,S-Dimethyl sulfoximine and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

imino-dimethyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NOS/c1-5(2,3)4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGSFFWQUULHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164933
Record name S,S-Dimethyl sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1520-31-6
Record name Sulfoximine, S,S-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1520-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S,S-Dimethyl sulfoximine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S,S-Dimethyl sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethanesulfinylidene)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the key applications of Dimethylsulfoximine in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It's employed in reactions to form new carbon-nitrogen bonds, as seen in the synthesis of 5-substituted-2-pyrrolin-4-ones from N-(4-oxo-2-pyrrolin-5-yl)sulfoximines []. Additionally, benzofuroxans can react with this compound, leading to the formation of N-aryl dimethylsulfoximines, highlighting its utility in constructing nitrogen-sulfur bonds [].

Q2: How does this compound interact with transition metal halides?

A2: this compound derivatives, like Me2S(O)NSiMe3, can react with transition metal halides such as WF6 and WCl6. This interaction results in the formation of complexes like F5WNS(O)Me2, F4W(NS(O)Me2)2, and Cl4W(NS(O)Me2)2, where multiple bonding between nitrogen and the metal center (tungsten in this case) is observed [, ].

Q3: Are there any notable structural features of this compound-metal complexes?

A3: X-ray crystallographic studies of complexes like F5WNS(O)Me2 and F4W(NS(O)Me2)2 reveal a distorted trigonal pyramidal configuration around the nitrogen atom of the this compound moiety [, ]. This configuration permits intramolecular interactions between the oxygen of the sulfoximine group and the metal center.

Q4: Can you provide an example of a palladium-catalyzed reaction involving this compound?

A4: this compound, when protected with a p-methoxybenzyl group, undergoes direct α-arylation in the presence of palladium catalysts and aryl bromides []. This reaction offers an efficient route to synthesize aryl-substituted S,S-dimethylsulfoximine derivatives, which are important in medicinal chemistry.

Q5: Has this compound been used in the synthesis of any biologically relevant molecules?

A5: Yes, the palladium-catalyzed α-arylation of protected this compound has been successfully employed in an improved synthesis of the PTEFb inhibitor BAY 1143572 []. This compound is a potential candidate for cancer treatment, demonstrating the utility of this compound in accessing valuable pharmaceutical targets.

Q6: How does this compound react with sulfur tetrafluoride?

A6: When reacted with sulfur tetrafluoride (SF4), this compound forms a tris(dimethylsulfoximino)sulfonium salt []. This reaction highlights the ability of this compound to act as a nucleophile and form sulfonium species, expanding its reactivity profile.

Q7: What is the role of this compound in reactions with N-diarylsulfoniodimethylsulfoximinium salts?

A7: this compound is produced alongside diaryl sulfoxides during the alkaline hydrolysis of N-diarylsulfoniodimethylsulfoximinium salts []. This reaction proceeds with an inversion of configuration at the sulfur center, providing insights into the stereochemical aspects of this compound chemistry.

Q8: Are there any studies focusing on the potential environmental impact of this compound?

A8: While the provided research papers primarily focus on the chemical reactivity and synthetic applications of this compound, they do not delve into its environmental impact or degradation pathways. Further investigation is required to understand its fate and effects in the environment.

Q9: Can this compound be used as a precursor for other sulfoximine derivatives?

A9: Research suggests that this compound can serve as a versatile precursor for various N-alkyl sulfoximine building blocks, which are valuable in medicinal chemistry []. This highlights its potential for generating a diverse range of sulfoximine-based compounds.

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